molecular formula C8H14ClN3 B2742506 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride CAS No. 2101206-35-1

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Cat. No. B2742506
CAS RN: 2101206-35-1
M. Wt: 187.67
InChI Key: RUUZFSUOUNMNMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a chemical compound with the CAS Number: 2101206-35-1 . It has a molecular weight of 187.67 . The compound is a solid at room temperature .


Molecular Structure Analysis

The linear formula of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is C8H14ClN3 . The Inchi Code is 1S/C8H13N3.ClH/c1-2-7-6-11-4-3-9-5-8(11)10-7;/h6,9H,2-5H2,1H3;1H .


Physical And Chemical Properties Analysis

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride is a solid at room temperature . It should be stored in a dry place at room temperature .

Scientific Research Applications

Synthetic Methodologies and Chemical Developments

Development of Heterocyclic Compounds

Researchers have developed methods for synthesizing a range of heterocyclic compounds, demonstrating the versatility of 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride in chemical synthesis. For instance, ethyl 6-amino-5-cyano-4-aryl-2-methyl-4H-pyran-3-carboxylates were converted into various diazanaphthalene and pyrano derivatives, showcasing the compound's reactivity and potential for creating diverse chemical structures (Harb et al., 1989).

Antibacterial Compound Synthesis

The precursor ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate, related to 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride, was reacted with active methylene compounds to produce pyran, pyridine, and pyridazine derivatives with significant antibacterial activities, indicating the compound's utility in developing new antibacterial agents (Azab et al., 2013).

Novel Fluorescent Molecules

The unique reactivity of ethyl 5-amino-3-trifluoromethyl-1H-pyrazole-4-carboxylate, a derivative of the target compound, was exploited to synthesize novel fluorescent molecules, highlighting its potential in creating fluorophores for biological imaging and assays (Wu et al., 2006).

Industrial Process Development

An efficient scale-up process based on the Groebke–Blackburn–Bienaymé multicomponent reaction was achieved for the synthesis of various 3-aminoimidazo[1,2-a]pyrazines, demonstrating the compound's applicability in industrial settings for the rapid production of important scaffolds found in many drugs (Baenziger et al., 2017).

Biological Activity Exploration

Antimicrobial Activity Studies

Compounds synthesized from reactions involving 2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride precursors were tested for their antibacterial and antifungal activities. This research underscores the compound's potential as a starting material for developing new antimicrobial agents with high activity levels (Hassan, 2013).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302-H315-H319-H335 . The precautionary statements are P261-P305+P351+P338 .

properties

IUPAC Name

2-ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c1-2-7-6-11-4-3-9-5-8(11)10-7;/h6,9H,2-5H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUUZFSUOUNMNMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CN2CCNCC2=N1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Ethyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.